
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure
準備方法
The synthesis of 1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction between chlorocarbonylsulfenyl chloride and an appropriate amide in a solvent such as toluene or chloroform . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The chlorocarbonylsulfenyl chloride is added drop-wise to the amide solution, and the mixture is heated to facilitate the cycloaddition reaction, resulting in the formation of the oxathiazolone ring .
化学反応の分析
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- undergoes various chemical reactions, including:
Decarboxylation: This reaction leads to the formation of isothiazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions where the pyridinyl group can be replaced by other functional groups, depending on the reagents and conditions used.
科学的研究の応用
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a selective inhibitor of proteasomes in Mycobacterium tuberculosis and humans. This makes it a promising candidate for the development of new antimicrobial agents.
Materials Science: The unique electronic properties of the oxathiazolone ring make it useful in the development of materials with specific electrical and charge-transport characteristics.
Biological Research: The compound’s ability to inhibit specific enzymes and proteins makes it valuable for studying various biological pathways and mechanisms.
作用機序
The mechanism of action of 1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as proteasomes. The compound binds to the active site of the proteasome, inhibiting its activity and preventing the degradation of proteins . This inhibition can lead to the accumulation of proteins within the cell, ultimately causing cell death. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
類似化合物との比較
1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- can be compared to other similar compounds, such as:
1,3,4-Oxathiazol-2-one, 5-(3-pyridinyl)-: This compound has a similar structure but with the pyridinyl group attached at a different position on the ring.
1,4,2-Oxathiazol-5-one: Another isomer of oxathiazolone with different electronic and structural properties.
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure but contain nitrogen instead of sulfur in the ring.
The uniqueness of 1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- lies in its specific electronic properties and its ability to selectively inhibit proteasomes, making it a valuable compound for both research and potential therapeutic applications .
特性
CAS番号 |
345631-83-6 |
|---|---|
分子式 |
C7H4N2O2S |
分子量 |
180.19 g/mol |
IUPAC名 |
5-pyridin-4-yl-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C7H4N2O2S/c10-7-11-6(9-12-7)5-1-3-8-4-2-5/h1-4H |
InChIキー |
GBLGUALQMKIIMW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NSC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


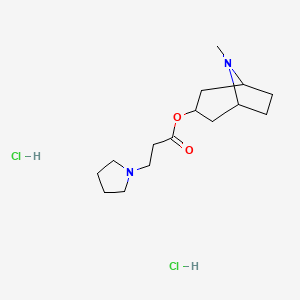
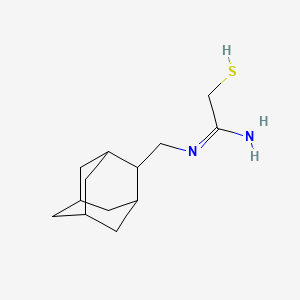

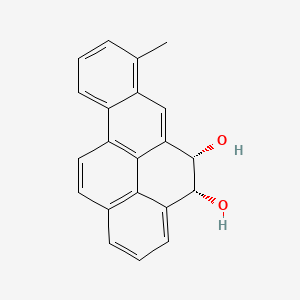
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
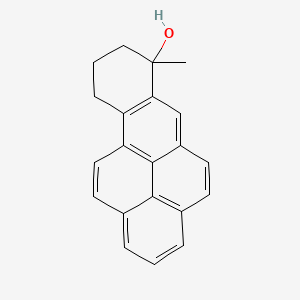
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
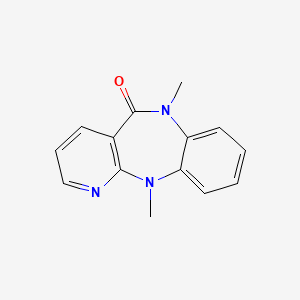

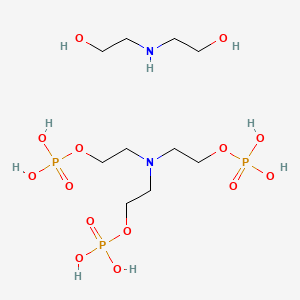
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
